

# Application of BzATP in Patch-Clamp Electrophysiology: A Detailed Guide

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Compound of Interest		
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This document provides comprehensive application notes and detailed protocols for the use of 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP) in patch-clamp electrophysiology studies. BzATP is a potent agonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and neuropathic pain.[1] Its higher potency compared to the endogenous agonist, ATP, makes it a valuable tool for robustly activating P2X7 receptors in experimental settings.[1]

### **Application Notes**

BzATP is widely utilized in patch-clamp electrophysiology to characterize the function and modulation of P2X7 receptors. Its application allows for the direct measurement of ion channel activity, providing insights into receptor kinetics, ion permeability, and the effects of potential therapeutic modulators.[1]

Key Characteristics and Considerations:

 Potency: BzATP exhibits a significantly higher potency for P2X7 receptors compared to ATP, with EC50 values typically in the low to mid-micromolar range, depending on the species and cell type.[2] This allows for the use of lower concentrations to elicit maximal responses, potentially reducing off-target effects.



- Selectivity: While a potent P2X7 receptor agonist, BzATP is not entirely selective and can
  activate other P2X receptor subtypes, such as P2X1, at higher concentrations.[1] Therefore,
  careful dose-response studies and the use of selective antagonists are crucial for
  interpreting results.
- Species Differences: The potency of BzATP can vary significantly between species. For
  instance, rat P2X7 receptors are generally more sensitive to BzATP than mouse or human
  receptors.[2][3] This is a critical consideration when translating findings from animal models
  to human systems.
- Current Characteristics: The application of BzATP in whole-cell patch-clamp recordings typically elicits a non-desensitizing inward current carried by cations such as Na<sup>+</sup> and Ca<sup>2+</sup>.
   [4][5] However, in some cell types, repeated applications can lead to either a potentiation (current growth) or a decrease in current amplitude.[5]
- Pore Dilation: Prolonged activation of P2X7 receptors by BzATP can lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da.[1] This phenomenon can be investigated using specific electrophysiological protocols and is a hallmark of P2X7 receptor activation.

### **Quantitative Data Summary**

The following tables summarize the half-maximal effective concentrations (EC50) of BzATP for P2X7 receptors across different species and the typical concentrations used in patch-clamp studies.

Species	EC50 for P2X7 Receptor	Reference(s)
Rat	3.6 μΜ	[2]
Human	7 μΜ	
Mouse	197 - 285 μΜ	[2][6][7]



Application	BzATP Concentration	Cell Type <i>l</i> Preparation	Reference(s)
Induction of inward currents	10 μΜ	Cultured rat cochlear neurons and glia	[5]
Induction of inward currents	100 μΜ	Mouse microglia BV2 cells	[6][7]
Induction of inward currents	100 μΜ	Human monocytic U937 cells	[8]
Reduction of field potential amplitude	50 μΜ	Mouse corticostriatal slices	[9]
Potentiation of sEPSCs	300 μΜ	Rat locus coeruleus neurons	[10]
Activation of SGCs and neurons	5 - 500 μΜ	Mouse dorsal root ganglia (in vivo)	[11]

# Experimental Protocols Whole-Cell Patch-Clamp Recording of BzATP-Evoked Currents

This protocol provides a detailed methodology for recording currents elicited by BzATP in cultured cells expressing P2X7 receptors.

#### 1. Cell Preparation:

- Plate cells expressing P2X7 receptors (e.g., HEK293 cells transfected with the P2X7 receptor, primary microglia, or neurons) onto glass coverslips at a suitable density for patch-clamp recording.[1][3][12]
- Allow cells to adhere and grow for 24-48 hours before recording.

#### 2. Solutions:

Extracellular (Bath) Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>,
 2.5 KCl. Adjust pH to 7.4 with NaOH.[12][13]



Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 0.5 CaCl<sub>2</sub>. Adjust pH to 7.2 with CsOH.[12] Note: CsCl is used to block potassium channels and isolate P2X7 receptor-mediated currents.

#### 3. BzATP Stock Solution:

- Prepare a high-concentration stock solution of BzATP (e.g., 10-100 mM) in water or a suitable buffer. BzATP is soluble in water.
- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

#### 4. Patch-Clamp Recording:

- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-  $5 \text{ M}\Omega$  when filled with the intracellular solution.[3]
- Establish Whole-Cell Configuration:
  - Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
  - Approach a target cell with the patch pipette and apply gentle positive pressure.
  - Upon contacting the cell membrane, release the positive pressure to form a high-resistance (Gigaohm) seal.[1]
  - Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.

#### Data Acquisition:

- Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[3][6][7]
- Record baseline current for a stable period.
- Apply BzATP at various concentrations to the cell using a rapid perfusion system.[1]

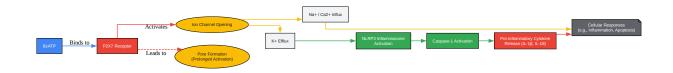


- Record the induced transmembrane currents using a patch-clamp amplifier and data acquisition software.[1]
- Wash out the BzATP with the extracellular solution to allow the current to return to baseline.

#### 5. Data Analysis:

- Measure the peak amplitude of the BzATP-induced current at each concentration.[3]
- Plot the peak current amplitude against the BzATP concentration to generate a doseresponse curve.[1]
- Fit the dose-response curve with the Hill equation to determine the EC50 and maximal current response.[14]

# Visualizations P2X7 Receptor Signaling Pathway Activated by BzATP

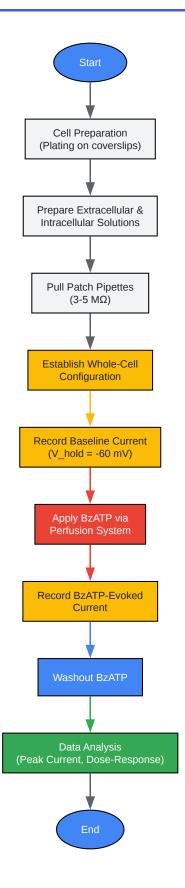


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Caption: P2X7R Signaling Pathway Activated by BzATP.

## **Experimental Workflow for Patch-Clamp Analysis of BzATP Effects**





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Caption: Experimental Workflow for Patch-Clamp Analysis.



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